molecular formula C10H7ClN2O3S B14205985 4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole CAS No. 833474-41-2

4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole

Cat. No.: B14205985
CAS No.: 833474-41-2
M. Wt: 270.69 g/mol
InChI Key: COFSJOCNSWVNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole is a chemical compound that features a thiazole ring substituted with a chloronitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole typically involves the nucleophilic substitution reaction of 2-chloro-4-nitrophenol with a thiazole derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted thiazole derivatives.

    Reduction: Amino-substituted thiazole derivatives.

    Oxidation: Sulfoxides or sulfones of the thiazole ring.

Scientific Research Applications

4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiazole ring can also participate in binding to enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a thiazole ring makes it a versatile compound for various applications.

Properties

CAS No.

833474-41-2

Molecular Formula

C10H7ClN2O3S

Molecular Weight

270.69 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenoxy)methyl]-1,3-thiazole

InChI

InChI=1S/C10H7ClN2O3S/c11-9-3-8(13(14)15)1-2-10(9)16-4-7-5-17-6-12-7/h1-3,5-6H,4H2

InChI Key

COFSJOCNSWVNIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2=CSC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.